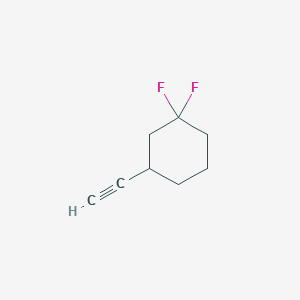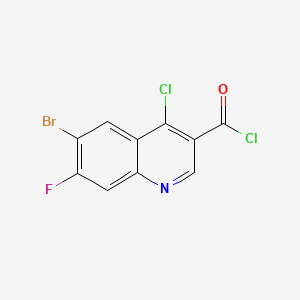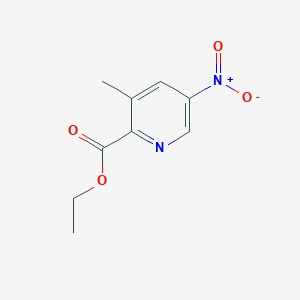
4-(1-Bromopropyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a bromopropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromopropyl)benzoic acid typically involves the bromination of 4-propylbenzoic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromopropyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propyl side chain can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The compound can be reduced to form the corresponding alkylbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of 4-(1-azidopropyl)benzoic acid or 4-(1-thiocyanatopropyl)benzoic acid.
Oxidation: Formation of 4-(1-carboxypropyl)benzoic acid.
Reduction: Formation of 4-propylbenzoic acid.
Scientific Research Applications
4-(1-Bromopropyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(1-Bromopropyl)benzoic acid involves its reactivity as a brominated compound. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or radical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzoic acid
- 4-(1-Chloropropyl)benzoic acid
- 4-(1-Iodopropyl)benzoic acid
Comparison
4-(1-Bromopropyl)benzoic acid is unique due to the presence of the bromopropyl group, which imparts specific reactivity compared to other halogenated benzoic acids. The bromine atom is more reactive in substitution reactions compared to chlorine or iodine, making it a preferred intermediate in certain synthetic pathways .
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
4-(1-bromopropyl)benzoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,9H,2H2,1H3,(H,12,13) |
InChI Key |
CDDSICJHYZLYFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


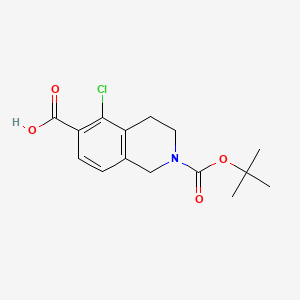
![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
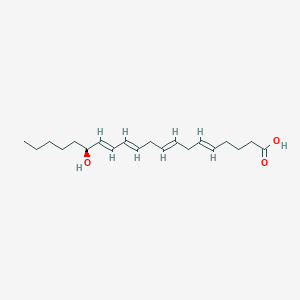
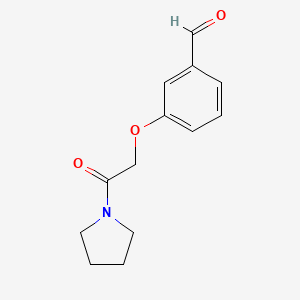
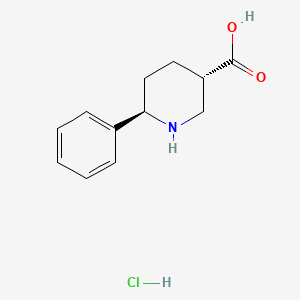
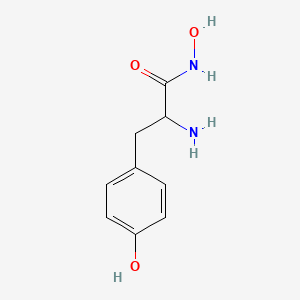
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)
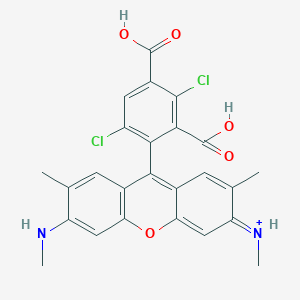
![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)
